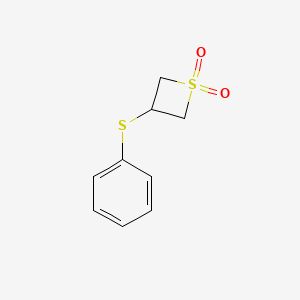

3-Phenylsulfanylthietane 1,1-dioxide

Description

3-Phenylsulfanylthietane 1,1-dioxide is a four-membered cyclic sulfone featuring a phenylsulfanyl (-SPh) substituent at the 3-position of the thietane ring. The 1,1-dioxide moiety indicates the presence of two sulfonyl oxygen atoms, rendering the compound a polar, electron-deficient system. For instance, describes the selective chlorination of thietane 1,1-dioxide using Cl₂ under UV irradiation .

Thietane 1,1-dioxides are known for their ring strain and reactivity in cycloaddition reactions, such as Diels-Alder, due to their conjugated diene-like structure . The phenylsulfanyl group may modulate reactivity by introducing steric bulk or electronic effects (e.g., electron-withdrawing via resonance), influencing regioselectivity in subsequent transformations.

Properties

CAS No. |

75299-22-8 |

|---|---|

Molecular Formula |

C9H10O2S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

3-phenylsulfanylthietane 1,1-dioxide |

InChI |

InChI=1S/C9H10O2S2/c10-13(11)6-9(7-13)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

VSRPCFOCEHDNOE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1(=O)=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-phenylsulfanylthietane 1,1-dioxide with structurally related sulfones and heterocyclic dioxides, focusing on synthesis, stability, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Key Comparisons:

Synthetic Accessibility :

- Thietane 1,1-dioxides (e.g., 3-chloro derivative) are synthesized via oxidative methods (H₂O₂/WO₃) and halogenation . Introducing phenylsulfanyl groups may require thiol-based nucleophilic substitution or radical coupling, leveraging the reactivity of the 3-position.

- In contrast, 1,2-thiazetidine dioxides are synthesized from cysteine derivatives, emphasizing N-functionalization (alkylation/acylation) .

Stability and Reactivity :

- Thietane dioxides exhibit moderate stability but are prone to ring-opening under nucleophilic conditions. The phenylsulfanyl group may sterically hinder such reactions compared to smaller substituents like Cl .

- 1,2-Thiazetidine dioxides are highly moisture-sensitive due to labile N–S bonds, hydrolyzing to sulfonic acids , whereas sulfolane derivatives (5-membered) are thermally stable and inert .

Biological Activity: Benzothiadiazine dioxides (e.g., 3-benzylthiomethyl derivatives) show sulfonamide-mediated bioactivity, targeting enzymes like carbonic anhydrase . QSAR studies on thiadiazolidinone dioxides highlight the importance of electron-withdrawing groups at specific positions for serine protease inhibition . The phenylsulfanyl group in 3-phenylsulfanylthietane 1,1-dioxide may confer distinct electronic profiles, warranting further pharmacological exploration.

Applications :

- Thietane dioxides are primarily used as synthetic intermediates (e.g., for cycloadditions) , whereas sulfolane derivatives serve as solvents in electronics and gas processing .

- Benzothiepine dioxides have optimized medicinal properties (e.g., enhanced bioavailability) compared to smaller rings .

Research Findings and Data Tables

Table 2: Reactivity Comparison in Cycloaddition Reactions

*Predicted based on steric effects of the SPh group.

Table 3: Thermal Stability Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.